molecular formula C12H12ClNO B1486468 2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole CAS No. 1094382-39-4

2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole

Cat. No. B1486468
M. Wt: 221.68 g/mol
InChI Key: IWWUUTGHEVSROM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole (CMDPO) is a chemical compound that has a wide range of applications in various scientific research fields. CMDPO has been studied extensively and has been found to have several unique properties that make it a valuable research tool.

Scientific Research Applications

Synthetic Scaffolds and Heterocyclic Chemistry

2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole and related compounds serve as versatile scaffolds in organic synthesis, enabling the preparation of a wide variety of functionally substituted oxazoles. Through substitution reactions, chloromethyl analogues facilitate the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, which are important in the development of pharmaceuticals and materials science. The utility of these compounds extends to the concise synthesis of complex molecules like Oxaprozin, showcasing their significance in synthetic chemistry (Patil & Luzzio, 2016).

Heterocyclic Scaffold Extensions

Research has also demonstrated the transformation of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile into various heterocyclic scaffolds, including isoxazoles and oxadiazoles, through successive transformations. These processes highlight the adaptability of the oxazole nucleus in accessing diverse heterocyclic systems with potential biological activity (Potkin, Petkevich, & Zalesskaya, 2009; Potkin, Petkevich, & Kurman, 2009).

Nonlinear Optical Properties

Oxazole derivatives, including those with substituents like 2,5-dimethylphenyl, have been explored for their nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, where materials capable of altering light in response to electric fields are in demand. Studies on arylidene-oxazolones demonstrate the significant optical limiting behavior, influenced by electron-donating and withdrawing groups, underscoring the potential of oxazole derivatives in advanced optical applications (Murthy et al., 2013).

Drug Design and Biological Activity

In drug discovery, the oxazole ring found in 2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole derivatives offers a platform for designing molecules with targeted biological activities. The synthesis of oxazole-containing compounds has been guided by their potential as transthyretin amyloid fibril inhibitors, with specific substitutions on the oxazole ring enhancing binding affinity and selectivity, crucial for treating amyloid diseases (Razavi et al., 2005).

properties

IUPAC Name

2-(chloromethyl)-5-(2,5-dimethylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)10(5-8)11-7-14-12(6-13)15-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWUUTGHEVSROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(2,5-dimethylphenyl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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